molecular formula C21H18N2O3S2 B11681294 (E)-ethyl 5'-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3'-bithiophene]-4'-carboxylate

(E)-ethyl 5'-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B11681294
M. Wt: 410.5 g/mol
InChI Key: AKCSIMSUTGEJTN-SSDVNMTOSA-N
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Description

ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that features an indole moiety, a bithienyl group, and an ethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 5-amino-2,3’-bithiophene-4’-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The bithienyl group may enhance the compound’s ability to interact with biological membranes, facilitating its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its combination of indole and bithienyl groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C21H18N2O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 2-[(E)-(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C21H18N2O3S2/c1-3-26-21(25)18-15(17-9-6-10-27-17)12-28-19(18)22-11-14-13-7-4-5-8-16(13)23(2)20(14)24/h4-12,24H,3H2,1-2H3/b22-11+

InChI Key

AKCSIMSUTGEJTN-SSDVNMTOSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)/N=C/C3=C(N(C4=CC=CC=C43)C)O

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)N=CC3=C(N(C4=CC=CC=C43)C)O

Origin of Product

United States

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